molecular formula C19H15N3O3S B2828902 (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 307327-07-7

(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2828902
CAS RN: 307327-07-7
M. Wt: 365.41
InChI Key: ZCRBVRURKUQWTE-FMQUCBEESA-N
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Description

The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a pyrrolidinone moiety with two carbonyl groups at the 2 and 5 positions . It also contains a 3-methylbenzo[d]thiazol-2(3H)-ylidene group, which is a type of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,5-dioxopyrrolidin-1-yl group would contribute to the polarity of the molecule, while the 3-methylbenzo[d]thiazol-2(3H)-ylidene group could potentially participate in aromatic stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 2,5-dioxopyrrolidin-1-yl and 3-methylbenzo[d]thiazol-2(3H)-ylidene groups. The carbonyl groups in the 2,5-dioxopyrrolidin-1-yl group could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 2,5-dioxopyrrolidin-1-yl group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Enamine Synthesis

Enamines are versatile intermediates in organic synthesis. Researchers have explored the use of this compound for the one-pot synthesis of α-X (X = Br or Cl) enamino ketones/esters. A solvent-controlled protocol allows the production of 3-(2,5-dioxopyrrolidin-1-yl)acrylates using toluene as the solvent and chain alkyl propiolates as alkynyl substrates . These reactions offer a convenient route to valuable building blocks for drug discovery and materials science.

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable properties, such as antimicrobial or anticancer activity, it could be further developed and optimized for use in medical treatments .

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-21-14-4-2-3-5-15(14)26-19(21)20-18(25)12-6-8-13(9-7-12)22-16(23)10-11-17(22)24/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRBVRURKUQWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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